N-(3,5-dichloro-4-nitrophenyl)acetamide
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Overview
Description
N-(3,5-dichloro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-4-nitrophenyl)acetamide typically involves the acylation of 3,5-dichloro-4-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and consistent quality of the final product.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 3,5-dichloro-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dichloro-4-nitroaniline and acetic acid.
Scientific Research Applications
N-(3,5-dichloro-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biochemical pathways involving nitroaromatic compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-nitrophenyl)acetamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
- N-(4,5-dichloro-2-nitrophenyl)acetamide
- N-(2,5-dichloro-4-nitrophenyl)acetamide
- N-(4-nitrophenyl)acetamide
Comparison: N-(3,5-dichloro-4-nitrophenyl)acetamide is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a distinct compound for various applications.
Properties
IUPAC Name |
N-(3,5-dichloro-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-5-2-6(9)8(12(14)15)7(10)3-5/h2-3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMSWSNEACDRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5942-05-2 |
Source
|
Record name | N-(3,5-DICHLORO-4-NITRO-PHENYL)-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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